Cas no 206196-96-5 (Aspidosine Hydrobromide)

Aspidosine Hydrobromide 化学的及び物理的性質
名前と識別子
-
- ASPIDOSINE HYDROBROMIDE(RG)
- Aspidospermidin-17-ol monohydrobromide
- Aspidosine Hydrobromide
-
- インチ: 1S/C19H26N2O.BrH/c1-2-18-8-4-11-21-12-10-19(17(18)21)13-5-3-6-14(22)16(13)20-15(19)7-9-18;/h3,5-6,15,17,20,22H,2,4,7-12H2,1H3;1H/t15-,17-,18-,19-;/m1./s1
- InChIKey: PFGIFAHSSMGINS-QDRJTMBHSA-N
- ほほえんだ: Br[H].O([H])C1=C([H])C([H])=C([H])C2=C1N([H])[C@]1([H])C([H])([H])C([H])([H])[C@@]3(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N4C([H])([H])C([H])([H])[C@]12[C@]43[H]
Aspidosine Hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A790208-5mg |
Aspidosine Hydrobromide |
206196-96-5 | 5mg |
$ 65.00 | 2022-06-07 | ||
TRC | A790208-2.5mg |
Aspidosine Hydrobromide |
206196-96-5 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
TRC | A790208-25mg |
Aspidosine Hydrobromide |
206196-96-5 | 25mg |
$ 230.00 | 2022-06-07 |
Aspidosine Hydrobromide 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
Aspidosine Hydrobromideに関する追加情報
Introduction to Aspidosine Hydrobromide (CAS No. 206196-96-5)
Aspidosine Hydrobromide, with the chemical formula C33H45N5O7·HBr, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the class of alkaloids derived from the plant genus Aspidosperma, which has been traditionally used in South American folk medicine. The hydrobromide salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in medicinal chemistry.
The chemical structure of Aspidosine Hydrobromide features a complex triterpenoid backbone with multiple nitrogen-containing heterocycles. These structural elements contribute to its unique pharmacological properties, which have garnered interest from researchers worldwide. The compound's ability to interact with various biological targets has led to extensive studies exploring its potential therapeutic applications.
In recent years, Aspidosine Hydrobromide has been the subject of numerous preclinical and clinical investigations due to its demonstrated biological activity. One of the most compelling areas of research involves its role in anti-cancer therapy. Studies have shown that Aspidosine Hydrobromide can induce apoptosis in certain cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, its ability to inhibit topoisomerases has been linked to its potential as a chemotherapeutic agent.
Another area of interest is the anti-inflammatory properties of Aspidosine Hydrobromide. Research indicates that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by interacting with nuclear factor kappa B (NF-κB) signaling. These findings suggest that Aspidosine Hydrobromide may have therapeutic value in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The neuroprotective effects of Aspidosine Hydrobromide have also been explored in several studies. Preclinical research has demonstrated that this compound can protect against neurodegeneration by reducing oxidative stress and inhibiting the aggregation of amyloid-beta plaques, which are hallmark features of Alzheimer's disease. These findings have opened new avenues for the development of novel treatments for neurodegenerative disorders.
In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, Aspidosine Hydrobromide has shown promise in other therapeutic areas. For instance, studies have indicated that it may have beneficial effects on cardiovascular health by improving endothelial function and reducing oxidative stress in blood vessels. This suggests that Aspidosine Hydrobromide could be a valuable component in the management of conditions such as atherosclerosis and hypertension.
The pharmacokinetic profile of Aspidosine Hydrobromide is another critical aspect that has been thoroughly investigated. Studies have revealed that this compound exhibits moderate oral bioavailability and a relatively long half-life, which allows for once-daily dosing in clinical settings. Additionally, its distribution across various tissues suggests potential for systemic therapeutic effects.
The synthesis and purification of Aspidosine Hydrobromide are complex processes that require precise control over reaction conditions and purification techniques. Researchers have developed several synthetic routes to produce this compound on an industrial scale, each with its own advantages and limitations. The optimization of these synthetic pathways is crucial for ensuring high yield and purity, which are essential for pharmaceutical applications.
The safety profile of Aspidosine Hydrobromide has been evaluated through extensive preclinical toxicity studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses, although some mild side effects such as nausea and fatigue have been reported. Further clinical trials are necessary to fully characterize the safety and efficacy of Aspidosine Hydrobromide in human populations.
The future direction of research on Aspidosine Hydrobromide is promising, with several ongoing clinical trials assessing its efficacy in various diseases. The development of novel derivatives with enhanced pharmacological properties is also an active area of investigation. By leveraging advanced computational methods and high-throughput screening techniques, researchers aim to identify new analogs of Aspidosine Hydrobromide that may offer improved therapeutic benefits.
In conclusion, Aspidosine Hydrobromide (CAS No. 206196-96-5) is a multifaceted compound with significant potential in pharmaceutical applications. Its diverse biological activities, coupled with its favorable pharmacokinetic profile, make it an attractive candidate for further development. As research continues to uncover new therapeutic uses for this compound, it is likely to play an increasingly important role in modern medicine.
206196-96-5 (Aspidosine Hydrobromide) 関連製品
- 7301-42-0(Germane, dimethyldiphenyl-)
- 62983-70-4(DI-beta-D-Xylopyranosylamine)
- 1015539-59-9(2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide)
- 2273533-08-5(3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid)
- 86792-81-6(Benzo[b]thiophene, 5-bromo-3-(methylthio)-)
- 1502151-32-7(3-methyl-2-(1-methyl-1H-1,2,4-triazol-3-yl)butanoic acid)
- 2171359-69-4(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxy}propanoic acid)
- 98198-61-9(3-Chloro-6-ethylpyridazine)
- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)
- 396722-18-2(3,4-dimethoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide)




